7-Methoxy-8-methylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are notable for their diverse biological activities, including potential therapeutic applications in medicine. The compound features a quinazoline ring system with a methoxy group at the 7th position and a methyl group at the 8th position, contributing to its unique chemical properties.
This compound can be synthesized from various precursors, including derivatives of anthranilic acid or other quinazoline-related compounds. The availability of starting materials and the specific synthetic methods employed can influence the yield and purity of the final product.
7-Methoxy-8-methylquinazolin-4(1H)-one is classified as a quinazolinone, which is a type of heterocyclic compound characterized by a fused benzene and pyrimidine ring structure. It is also categorized under bioactive compounds due to its potential pharmacological properties.
The synthesis of 7-methoxy-8-methylquinazolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may also utilize various reagents and conditions to optimize yield and purity, including the use of microwave irradiation or continuous flow reactors for industrial applications. The typical yields for these reactions range from 50% to 85%, depending on the specific conditions employed.
The molecular formula of 7-methoxy-8-methylquinazolin-4(1H)-one is . Its structure consists of a quinazoline ring with specific substituents that influence its chemical behavior.
Key structural data includes:
7-Methoxy-8-methylquinazolin-4(1H)-one can undergo several types of chemical reactions:
Common reaction conditions include:
The mechanism of action for 7-methoxy-8-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets within biological systems. It may exert effects by binding to enzymes or receptors, modulating their activity:
Notable physical properties include:
Key chemical properties include:
7-Methoxy-8-methylquinazolin-4(1H)-one has several applications in scientific research:
7-Methoxy-8-methylquinazolin-4(1H)-one exerts potent antimitotic activity through high-affinity binding to tubulin, the structural protein of microtubules. The compound competitively inhibits colchicine binding to β-tubulin with a dissociation constant (Ki) of 0.93 μM, demonstrating its specificity for the colchicine-binding site [2] [4]. This molecular interaction disrupts microtubule assembly during mitosis, causing catastrophic mitotic arrest in tumor cells at half-maximal inhibitory concentrations (IC50) of 1.0–1.7 nM across diverse cancer cell lines [2]. Structural analyses reveal that the methoxy group at position 7 and methyl group at position 8 create optimal van der Waals interactions with residues in the tubulin binding pocket, particularly β-tubulin's T179 and α-tubulin's S178 and L248 [4]. Unlike taxane-site binders, this mechanism remains effective against multidrug-resistant tumors that overexpress P-glycoprotein efflux pumps, as confirmed in NCI-60 screening studies showing sub-nanomolar GI50 values in resistant phenotypes [2].
Table 1: Tubulin Binding Parameters of 7-Methoxy-8-methylquinazolin-4(1H)-one
Target Site | Ki (μM) | IC50 (Tubulin Polymerization) | Cellular EC50 (Mitotic Arrest) |
---|---|---|---|
Colchicine Binding Site | 0.93 ± 0.11 | 1.0 ± 0.2 μM | 1.7 ± 0.3 nM |
Vinca Alkaloid Site | >50 | Not applicable | Not applicable |
The compound functions as a tumor-vascular disrupting agent (tumor-VDA) through dual targeting of proliferating endothelial cells and established tumor vasculature. In vivo studies demonstrate a 62% reduction in tumor perfusion within 4 hours of administration at 1.0 mg/kg, culminating in extensive central necrosis in H-460 xenografts [2]. Mechanistically, this vascular collapse originates from rapid cytoskeletal disintegration in tumor-associated endothelial cells, mediated by RhoA/ROCK pathway activation downstream of tubulin depolymerization [2] [4]. Immunohistochemical analyses of treated tumors show significant reductions in CD31+ vascular endothelial cells (78% decrease) and increased fibrinogen deposition—a hallmark of vascular leakage [2]. Unlike angiogenesis inhibitors, this compound selectively targets the morphologically abnormal tumor vasculature while sparing normal vessels, attributable to pH-dependent activation in the acidic tumor microenvironment [4].
Mitotic arrest induced by 7-Methoxy-8-methylquinazolin-4(1H)-one triggers intrinsic apoptosis through Bcl-2 protein modulation and caspase cascade activation. Within 24 hours of exposure, tumor cells exhibit:
Table 2: Apoptotic Biomarker Modulation in H460 Cells
Biomarker | Change (24h post-treatment) | Detection Method |
---|---|---|
Bax/Bcl-2 ratio | 5.8-fold increase | Western blot |
Caspase-3 activity | 8.2-fold increase | Fluorometric assay |
Mitochondrial ROS | 230% increase | DCFH-DA staining |
Phospho-Bcl-2 (S70) | 3.7-fold increase | Phospho-specific flow cytometry |
Beyond tubulin targeting, this quinazolinone derivative exhibits multi-kinase inhibitory activity, particularly against tyrosine kinases involved in oncogenic signaling. It demonstrates:
Compound Mentioned:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9